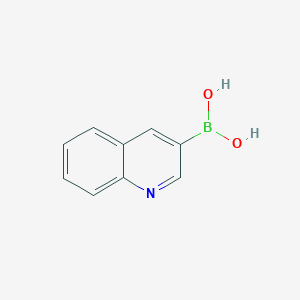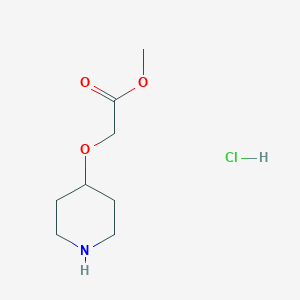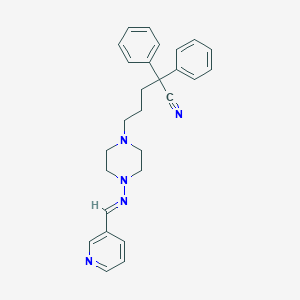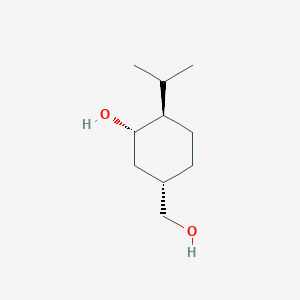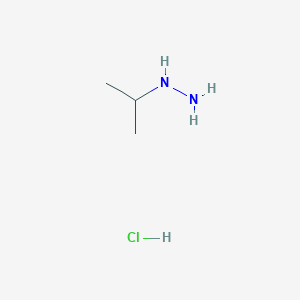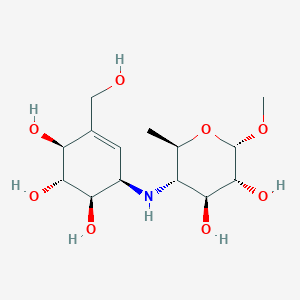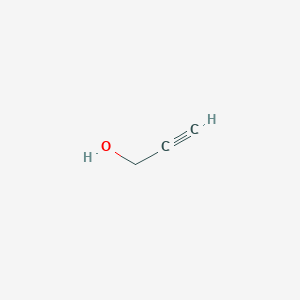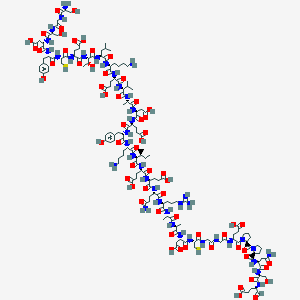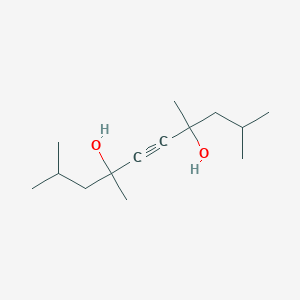
2,4,7,9-Tétraméthyl-5-décyne-4,7-diol
Vue d'ensemble
Description
2,4,7,9-Tetramethyl-5-decyne-4,7-diol is a nonionic surfactant that acts as a low-foaming, non-foaming, or defoaming wetting agent for a wide variety of applications including inks, adhesives, coatings, agrochemicals, electroplating, oilfield chemicals, and paper coatings . It is also a well-known acrylic adhesive .
Synthesis Analysis
The synthesis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol involves adding ethylene oxide (EO) to it, which increases the hydrophilic nature of the product, modifying its water solubility, wetting, and defoaming characteristics .Molecular Structure Analysis
The molecular structure of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol include a refractive index of n20/D 1.468, a pH range of 6-8, a surface tension of 47 dyn/cm at 0.01 wt. % in H2O, a boiling point of >121 °C, a cloud point of 63 °C, a pour point of 7 °C, and a density of 1.04 g/mL at 25 °C .Applications De Recherche Scientifique
Agent de surface dans les peintures et les revêtements
Le TMDD est largement utilisé comme agent de surface non ionique dans la production de peintures et de revêtements. Sa nature amphiphile lui permet de réduire la tension superficielle, ce qui améliore l’étalement et l’uniformité des peintures sur les surfaces. Il contribue également à prévenir l’agrégation des pigments, assurant une distribution de couleur lisse et uniforme .
Fabrication d’adhésifs
En raison de sa structure chimique unique, le TMDD sert d’adjuvant efficace dans la fabrication d’adhésifs acryliques. Il améliore les propriétés adhésives en assurant un équilibre entre les interactions hydrophiles et hydrophobes, ce qui est crucial pour les performances de l’adhésif sur différents substrats .
Encres d’impression et traitement du papier
Dans l’industrie de l’impression, le TMDD est utilisé pour améliorer la qualité des encres d’impression. Il agit comme un dispersant pour les pigments et contribue à obtenir une meilleure clarté d’impression et une meilleure fidélité des couleurs. De plus, dans le traitement du papier, le TMDD est utilisé pour modifier les propriétés superficielles du papier, ce qui facilite l’absorption de l’encre et l’aptitude à l’impression .
Réactions de polymérisation
Le TMDD trouve une application en chimie des polymères, où il est utilisé pour contrôler les réactions de polymérisation. Sa structure peut influencer la cinétique de la polymérisation, conduisant à des polymères ayant des propriétés souhaitées telles qu’une résistance, une flexibilité ou une résistance chimique améliorées .
Formulations de pesticides
En agriculture, le TMDD est ajouté aux formulations de pesticides comme agent de surface. Il contribue à la distribution uniforme du pesticide sur les surfaces végétales, ce qui augmente l’efficacité du pesticide contre les ravageurs et les maladies tout en réduisant la dose nécessaire .
Surveillance biologique et toxicocinétique
Des études récentes ont exploré l’utilisation du TMDD dans la surveillance biologique humaine. Il a été utilisé pour étudier le métabolisme et la cinétique d’excrétion des agents de surface chez l’homme après administration orale et dermique. Cette recherche est essentielle pour comprendre les impacts environnementaux et sanitaires des agents de surface comme le TMDD .
Cellules solaires à hétérojonction
Le TMDD est utilisé comme dopant dans les cellules solaires à hétérojonction. Il aide à former une couche interfaciale homogène sur la couche photoactive, ce qui est essentiel pour une conversion d’énergie efficace. Le dopage avec le TMDD peut conduire à une augmentation de la densité du photocourant, améliorant ainsi les performances globales de la cellule solaire .
Désémulsification et émulsification
Dans les procédés industriels, le TMDD est utilisé comme anti-mousse et émulsifiant. Il contribue à réduire la formation de mousse pendant les procédés de fabrication, ce qui peut être essentiel pour garantir la qualité et la constance du produit. En tant qu’émulsifiant, il stabilise les émulsions, ce qui est important dans des produits comme les cosmétiques et les préparations alimentaires .
Mécanisme D'action
Target of Action
2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) is a non-ionic surfactant with a wide range of applications . It is used as a dopant in heterojunction solar cells and as a surfactant in emulsion polymerization . Its primary targets are the surfaces where it reduces surface tension, acting as a wetting agent, defoamer, and emulsifier .
Mode of Action
TMDD has amphiphilic characteristics, meaning it contains both hydrophilic and hydrophobic parts . This allows it to interact with various substances, reducing surface tension and enabling better leveling . In the context of solar cells, it assists in the formation of a homogeneous interfacial layer over the photoactive layer .
Biochemical Pathways
It is known that tmdd can be metabolized in the human body, with terminal methyl-hydroxylated tmdd (1-oh-tmdd) identified as the main urinary metabolite .
Pharmacokinetics
TMDD is rapidly metabolized, with an average t max of 1.7 h and a rapid and almost complete (96%) excretion of 1-OH-TMDD until 12 h after oral dosage . Elimination is bi-phasic, with half-lives of 0.75–1.6 h and 3.4–3.6 h for phases 1 and 2, respectively . The dermal application results in a delayed urinary excretion of this metabolite with a t max of 12 h and complete excretion after about 48 h . The excreted amounts of 1-OH-TMDD represented 18% of the orally administered TMDD dose .
Result of Action
The primary result of TMDD’s action is the reduction of surface tension, which makes it an effective surfactant . In the context of solar cells, it assists in the formation of a homogeneous interfacial layer over the photoactive layer . In the human body, it is metabolized to 1-OH-TMDD, which is excreted in the urine .
Action Environment
TMDD is considered a high-production chemical and, due to its low biodegradation rate, possesses a potentially high prevalence in the environment . It is used in a variety of applications, including as an adjuvant in the manufacture of paints, printing inks, adhesives, paper, pesticides, coatings, defoamers, dispersants, and polymerization reactions . Environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence its action, efficacy, and stability.
Safety and Hazards
Propriétés
IUPAC Name |
2,4,7,9-tetramethyldec-5-yne-4,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-11(2)9-13(5,15)7-8-14(6,16)10-12(3)4/h11-12,15-16H,9-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOFYPKXCSULTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027041 | |
| Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid, White to pale yellow melt; [MSDSonline] | |
| Record name | 5-Decyne-4,7-diol, 2,4,7,9-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2994 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
126-86-3 | |
| Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Surfynol 104 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Decyne-4,7-diol, 2,4,7,9-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,7,9-tetramethyldec-5-yne-4,7-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYL DECYNEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9Y126NY8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4,7,9-TETRAMETHYL-5-DECYNE-4,7-DIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



